Lipophilicity (XLogP3) Comparison Against 2‑Methyl, 2‑Ethyl, and 2‑Phenyl Congeners
The computed XLogP3 of 2‑tert‑butylquinolin‑3‑ol (3.5) is 1.3 log units higher than that of its 2‑methyl analog (2.2), 0.8 units higher than its 2‑ethyl analog (2.7), and equivalent to its 2‑phenyl analog (3.5). This indicates a lipophilicity comparable to the flat aromatic phenyl substituent while providing distinctly greater steric bulk [1][2][3][4].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 2‑Methylquinolin‑3‑ol: 2.2; 2‑Ethylquinolin‑3‑ol: 2.7; 2‑Phenyl‑3‑quinolinol: 3.5 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. 2‑methyl; +0.8 vs. 2‑ethyl; 0.0 vs. 2‑phenyl |
| Conditions | XLogP3 algorithm (PubChem release 2019.06.18–2025.09.15) |
Why This Matters
Lipophilicity is a principal determinant of membrane permeability, plasma protein binding, and metabolic clearance; selecting an analog with a 0.8–1.3 log P difference can alter oral bioavailability and tissue distribution in preclinical candidates.
- [1] PubChem CID 67106838, 2‑Tert‑butylquinolin‑3‑ol. https://pubchem.ncbi.nlm.nih.gov/compound/1446492-66-5 (accessed 2026‑05‑11). View Source
- [2] PubChem CID 594394, 2‑Methylquinolin‑3‑ol. https://pubchem.ncbi.nlm.nih.gov/compound/2-methylquinolin-3-ol (accessed 2026‑05‑11). View Source
- [3] PubChem CID 118449775, 2‑Ethylquinolin‑3‑ol. https://pubchem.ncbi.nlm.nih.gov/compound/2-ethylquinolin-3-ol (accessed 2026‑05‑11). View Source
- [4] PubChem CID 2786358, 2‑Phenyl‑3‑quinolinol. https://pubchem.ncbi.nlm.nih.gov/compound/2-phenylquinolin-3-ol (accessed 2026‑05‑11). View Source
